molecular formula C11H12BrN3O B1521664 N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide CAS No. 1171920-02-7

N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide

Cat. No.: B1521664
CAS No.: 1171920-02-7
M. Wt: 282.14 g/mol
InChI Key: VYIPWTXWXNXZOX-UHFFFAOYSA-N
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Description

N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide is a chemical compound with the molecular formula C11H12BrN3O It is characterized by the presence of a bromine atom, a cyano group, and a pivalamide moiety attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide typically involves the following steps:

    Bromination: The starting material, 3-cyanopyridine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position of the pyridine ring.

    Amidation: The brominated intermediate is then subjected to amidation with pivaloyl chloride in the presence of a base such as triethylamine. This step introduces the pivalamide group at the 3-position of the pyridine ring.

The reaction conditions generally involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Reduction Reactions: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyano group, to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., sodium hydride).

    Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas with a catalyst), solvents (e.g., ether, THF).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-(2-amino-5-cyanopyridin-3-yl)pivalamide, while reduction of the cyano group can produce N-(2-bromo-5-aminopyridin-3-yl)pivalamide.

Scientific Research Applications

N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural features may offer advantages.

    Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and bromine groups can participate in various interactions, including hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide can be compared with other similar compounds, such as:

    N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide: Similar structure but with the bromine and cyano groups at different positions.

    N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide: Contains a methoxy group instead of a cyano group.

    N-(2-Bromo-5-formylpyridin-3-yl)pivalamide: Contains a formyl group instead of a cyano group.

These compounds share structural similarities but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity

Properties

IUPAC Name

N-(2-bromo-5-cyanopyridin-3-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c1-11(2,3)10(16)15-8-4-7(5-13)6-14-9(8)12/h4,6H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIPWTXWXNXZOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=CC(=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674050
Record name N-(2-Bromo-5-cyanopyridin-3-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171920-02-7
Record name N-(2-Bromo-5-cyanopyridin-3-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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